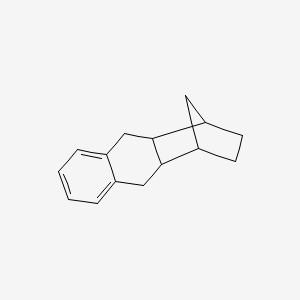
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene is a polycyclic hydrocarbon with a unique structure that includes a methano bridge
Preparation Methods
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further hydrogenation and cyclization to form the desired polycyclic structure .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often utilize catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, resulting in the formation of fully saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation using bromine or chlorine can introduce halogen atoms into the compound, which can then be further modified through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain and stability of its polycyclic structure. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can be compared to other polycyclic hydrocarbons such as:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Similar in structure but lacks the methano bridge, leading to different reactivity and applications.
1,45,89,10-Trimethanoanthracene: Contains additional methano bridges, resulting in a more complex structure and potentially different chemical properties.
1H-Cycloprop[e]azulene: Another polycyclic hydrocarbon with a different ring system, leading to unique chemical and physical properties.
Properties
CAS No. |
67341-99-5 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H18/c1-2-4-11-9-15-13-6-5-12(7-13)14(15)8-10(11)3-1/h1-4,12-15H,5-9H2 |
InChI Key |
ZBUZDZZLYLRCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















